Aurantioobtusin

Anti-glycation Diabetes Complications Protein Glycation

Aurantioobtusin (CAS 67979-25-3) is the definitive anthraquinone probe, not a generic analog. It delivers 2.4-fold higher anti-glycation potency against human insulin than chrysoobtusin, a clean RLAR IC50 of 13.6 µM, and mixed-type thrombin antagonism driven by its unique C-7 OH/C-8 OMe motif. Substituting obtusifolin or emodin fails to recapitulate this fingerprint. Procure the exact chemotype to power SAR campaigns, aldose reductase inhibitor screens, and diabetic-complication research with uncompromised target engagement.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 67979-25-3
Cat. No. B1665323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantioobtusin
CAS67979-25-3
SynonymsAurantioobtusin
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
InChIInChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3
InChIKeyRNXZPKOEJUFJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aurantioobtusin (CAS 67979-25-3): Baseline Characteristics and In-Class Positioning for Scientific Procurement


Aurantioobtusin (CAS 67979-25-3) is a naturally occurring anthraquinone first isolated from the seeds of Cassia species . It exhibits a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The compound is a key bioactive constituent in traditional medicinal preparations and has been identified as possessing a range of pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties [1]. Its structural features, characterized by specific hydroxyl and methoxyl substitutions on the anthraquinone core, distinguish it from closely related analogs such as obtusifolin, chrysoobtusin, and emodin [1], forming the basis for its unique activity profile.

Why Aurantioobtusin Cannot Be Substituted with Generic Anthraquinones in Targeted Research


Within the anthraquinone class, minor structural variations translate into substantial functional divergence. Compounds such as emodin, chrysophanol, and aloe-emodin, while sharing the anthraquinone backbone, display markedly different potency and selectivity profiles across key biological targets [1]. For instance, the presence and position of methoxy and hydroxyl groups critically influence enzyme inhibition kinetics, cellular uptake, and in vivo pharmacokinetic parameters [1][2]. Procurement of a non-specific anthraquinone or a closely named analog like obtusifolin cannot recapitulate the specific inhibitory fingerprint of aurantioobtusin, which includes a unique combination of aldose reductase inhibition, mixed-type thrombin antagonism, and superior anti-glycation activity against human insulin [2]. The following quantitative evidence guide details these irreplaceable performance metrics.

Quantitative Differentiation of Aurantioobtusin: A Comparator-Based Evidence Guide


Superior Anti-Glycation Activity on Human Insulin Compared to Chrysoobtusin

In a comparative study of major anthraquinones, aurantioobtusin demonstrated significantly higher potency in inhibiting glycation of human insulin, a key process in diabetic pathogenesis. It exhibited an IC50 value of 55.69 ± 1.19 µM, which is a 2.43-fold improvement in potency relative to its close structural analog, chrysoobtusin [1]. This superior activity highlights its potential for addressing specific glycation-related pathologies.

Anti-glycation Diabetes Complications Protein Glycation

Divergent Thrombin Inhibitory Profile: Higher IC50 but Distinct Binding Mechanism vs. Obtusifolin

Aurantioobtusin acts as a mixed-type inhibitor of human thrombin with an IC50 of 27.88 μM, which is less potent than the lead compound obtusifolin (IC50 = 9.08 μM) [1]. However, the differentiation lies in the binding mode. Docking simulations confirm that while both compounds bind to the catalytic cavity and exosites (ABE1 and ABE2), aurantioobtusin's interactions are mediated by distinct hydroxyl and methoxyl groups at the C-7 and C-8 positions, suggesting a different structure-activity relationship (SAR) and potentially altered off-target profiles [1]. Its Ki value was determined to be 10.30 μM, compared to 9.63 μM for obtusifolin [1].

Thrombin Inhibition Anticoagulation Cardiovascular

Potent Aldose Reductase Inhibition with Quantified Potency

Aurantioobtusin demonstrates a well-characterized, single-digit micromolar inhibitory activity against rat lens aldose reductase (RLAR), a critical target in the management of diabetic complications such as cataracts and neuropathy [1]. The reported IC50 value is 13.6 μM [1]. While many anthraquinones in this class are either inactive or have much weaker effects on this specific enzyme, this quantifiable potency establishes a clear benchmark for aurantioobtusin's utility in this pathway.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Selective Target Inactivity as a Differentiator: Lack of ACE Inhibition

A critical differentiator for aurantioobtusin is its demonstrated lack of activity against Angiotensin-Converting Enzyme (ACE), a common target for cardiovascular drugs. In a direct comparison, its glycosylated precursor, gluco-aurantioobtusin, showed marked ACE inhibition with an IC50 of 30.24 ± 0.20 µM [1]. In contrast, aurantioobtusin (the aglycone) showed no activity, indicating that glycosylation is essential for this effect [1]. This defined inactivity is a crucial selection criterion, ensuring that off-target effects on blood pressure regulation are minimized in studies focused on other pathways.

ACE Inhibition Antihypertensive Selectivity

Superior Glycation Inhibition on BSA vs. Obtusifolin and Emodin

In a comparative screening for anti-glycation effects on bovine serum albumin (BSA), a standard model for advanced glycation end-product (AGE) formation, aurantioobtusin was one of the few active anthraquinones. It displayed an IC50 of 166.33 ± 0.83 µM, whereas many direct structural analogs, including obtusifolin, obtusin, chrysophanol, and physcion, were completely inactive at the highest tested concentration (>200 µM) [1]. This stark contrast in activity highlights aurantioobtusin as a key active constituent for this specific assay.

Anti-glycation Protein Glycation BSA

High-Value Application Scenarios for Aurantioobtusin Based on Comparative Evidence


Investigating Structure-Activity Relationships (SAR) of Mixed-Type Thrombin Inhibitors

Use aurantioobtusin as a key probe in SAR studies aimed at dissecting the binding interactions of mixed-type anthraquinone thrombin inhibitors. Its distinct IC50 and Ki values, combined with its unique binding mode involving the C-7 hydroxyl and C-8 methoxyl groups, make it an essential comparator to obtusifolin for understanding the molecular determinants of potency and exosite binding [1].

Studying Differential Anti-Glycation Mechanisms on Specific Protein Substrates

Employ aurantioobtusin in focused experiments to explore the mechanistic basis for its 2.4-fold higher potency against human insulin glycation compared to chrysoobtusin [1]. This specific activity profile makes it the preferred choice for researchers investigating novel interventions for insulin-related diabetic complications, as generic anthraquinone analogs do not replicate this effect.

Developing Selective Aldose Reductase Inhibitors Without ACE Off-Target Effects

Utilize aurantioobtusin as a lead scaffold for developing aldose reductase inhibitors with a clean cardiovascular profile. Its well-defined RLAR IC50 of 13.6 µM [1] provides a potency baseline, while its proven lack of ACE inhibitory activity [2] offers a significant advantage over its glycosylated precursor by eliminating a common source of off-target cardiovascular effects.

Quote Request

Request a Quote for Aurantioobtusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.